

Introduction to 1-(4'-Chlorobiphenyl-4-YL)urea

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(4'-Chlorobiphenyl-4-YL)urea

CAS No.: 1033194-51-2

Cat. No.: B1419404

[Get Quote](#)

1-(4'-Chlorobiphenyl-4-YL)urea, identified by the CAS Number 1033194-51-2, is an organic compound featuring a substituted urea moiety linked to a 4'-chlorobiphenyl backbone.[1] The urea functional group is a cornerstone in modern drug discovery, prized for its unique ability to form multiple, stable hydrogen bonds with biological targets, thereby modulating their activity.[2][3][4] The incorporation of the rigid, hydrophobic chlorobiphenyl structure enhances molecular stability and provides a scaffold for creating complex, high-affinity ligands.[1] This compound serves as a versatile building block and intermediate in the synthesis of a wide array of specialized chemicals, from potential anti-cancer agents to high-performance polymers.[1]

Physicochemical and Structural Properties

The structural and physical characteristics of **1-(4'-Chlorobiphenyl-4-YL)urea** are fundamental to its reactivity and handling. The key identifiers and properties are summarized below.

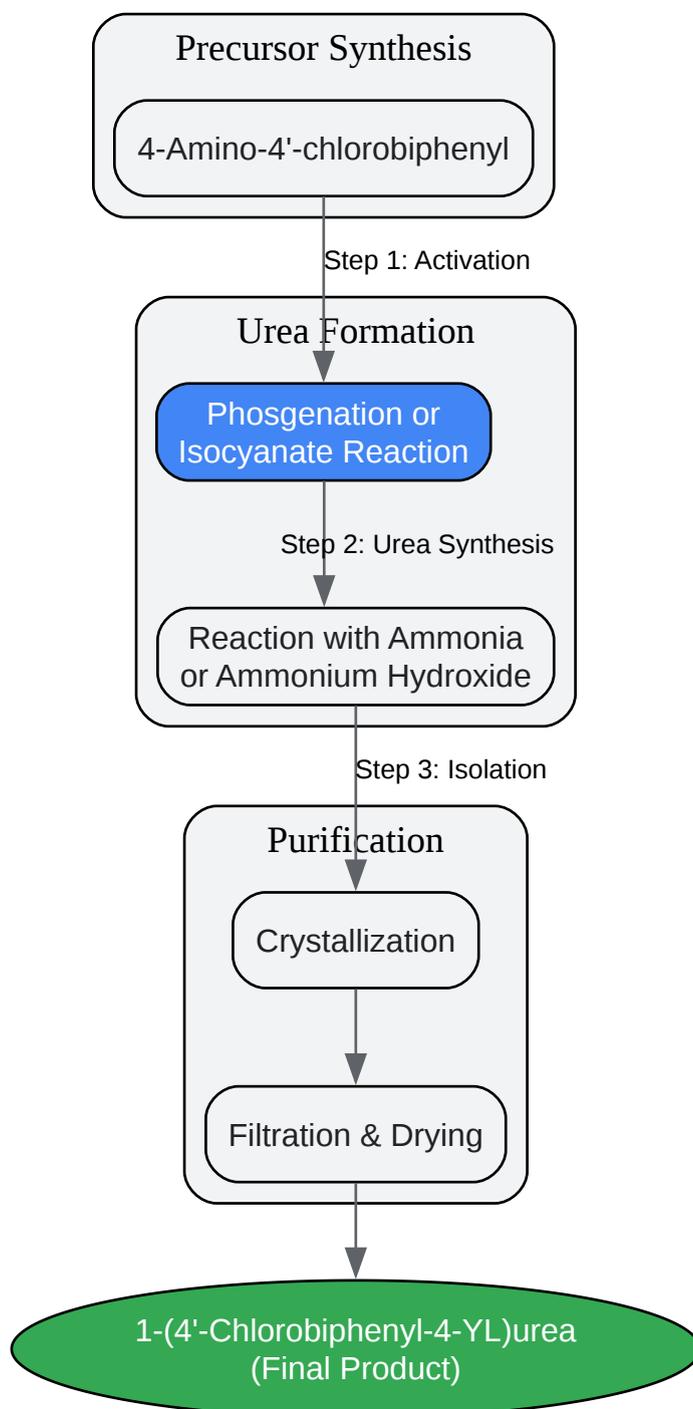
Property	Value	Source
CAS Number	1033194-51-2	[1]
Molecular Formula	C ₁₃ H ₁₁ ClN ₂ O	[1]
Molecular Weight	246.7 g/mol	[1]
Synonym	[4-(4-chlorophenyl)phenyl]urea	[1]
MDL Number	MFCD11040487	[1]
PubChem ID	45926065	[1]
Storage Conditions	0-8°C	[1]

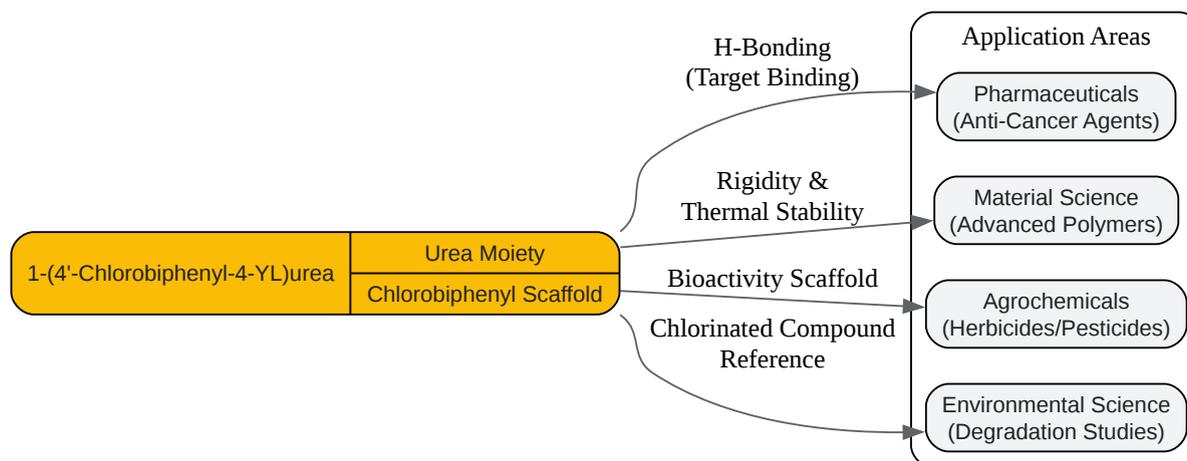
Synthesis and Manufacturing Insights

The synthesis of aryl-substituted ureas like **1-(4'-Chlorobiphenyl-4-YL)urea** typically follows established organic chemistry principles. A prevalent and logical synthetic strategy involves the reaction of an appropriate amine precursor with an isocyanate or a phosgene equivalent.

Generalized Synthetic Workflow

The key precursor for this synthesis is 4-amino-4'-chlorobiphenyl. The formation of the urea moiety can be achieved through several routes, with the isocyanate route being common in industrial and laboratory settings.





[Click to download full resolution via product page](#)

Caption: Key application areas derived from the compound's core structure.

- **Pharmaceutical Development:** This is a primary area of interest. The compound serves as a key intermediate in synthesizing potential anti-cancer agents. [1] Many aryl urea derivatives are known kinase inhibitors, which block signaling pathways essential for tumor growth and proliferation. [3] The biphenylurea scaffold is a common feature in drugs targeting enzymes like RAF kinase and Vascular Endothelial Growth Factor Receptor (VEGFR).
- **Material Science:** It is explored for creating advanced polymers with enhanced thermal stability and chemical resistance, which are beneficial for the electronics and automotive industries. [1]* **Agricultural Chemistry:** The chlorobiphenyl moiety is found in various bioactive molecules, making this compound a candidate for developing new herbicides or pesticides. [1]* **Environmental Science:** It is used in studies investigating the degradation of chlorinated compounds, helping researchers understand the environmental impact of pollutants. [1]

Putative Mechanism of Action in Oncology

While specific biological data for **1-(4'-Chlorobiphenyl-4-YL)urea** is not extensively published, its structural class (aryl ureas) is well-established in oncology drug design. [2][4] These

compounds often function as Type II kinase inhibitors.

The urea moiety is critical for this activity. It typically forms a bidentate hydrogen bond with a conserved glutamate residue in the kinase's DFG motif (Asp-Phe-Gly) and a backbone amide in the hinge region. This interaction stabilizes the "DFG-out" inactive conformation of the kinase, preventing ATP from binding and halting the downstream signaling cascade that promotes cell proliferation. The 4'-chlorobiphenyl portion would occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Analytical Methodologies

To ensure the identity, purity, and quality of **1-(4'-Chlorobiphenyl-4-YL)urea**, a suite of analytical techniques is employed. These methods are standard for the characterization of small organic molecules in pharmaceutical and chemical research.

Analytical Technique	Purpose	Expected Outcome
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A sharp, single peak at a specific retention time, indicating >95-99% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Structural elucidation and confirmation.	A spectrum with chemical shifts and coupling constants corresponding to the protons and carbons in the molecule's unique biphenylurea structure.
Mass Spectrometry (MS)	Molecular weight verification.	A molecular ion peak corresponding to the compound's exact mass (e.g., $[\text{M}+\text{H}]^+$ at m/z 247.7).
Infrared (IR) Spectroscopy	Functional group identification.	Characteristic absorption bands for N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$), C=O stretching (urea carbonyl, $\sim 1640\text{-}1680\text{ cm}^{-1}$), and C-Cl stretching.

These methods, often used in combination, provide a self-validating system for quality control, ensuring that the material used in subsequent research or manufacturing meets the required specifications. [5][6][7]

Safety, Handling, and Storage

Proper handling of **1-(4'-Chlorobiphenyl-4-yl)urea** is essential. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from the closely related compound 4-Chlorophenylurea (CAS 140-38-5) can provide guidance on potential hazards. [8] GHS Hazard Classification (for 4-Chlorophenylurea):

Hazard Code	Description	Class
H301/H302	Toxic/Harmful if swallowed	Acute Toxicity, Oral (Category 3/4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)
H317	May cause an allergic skin reaction	Sensitization, Skin (Category 1)
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2)
H335	May cause respiratory irritation	Specific Target Organ Toxicity, Single Exposure (Category 3)
H410	Very toxic to aquatic life with long lasting effects	Hazardous to the Aquatic Environment, Chronic (Category 1)

(Data derived from PubChem entry for 4-Chlorophenylurea CID 8796 and DC Chemicals MSDS) [8][9] Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]* Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C). [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment. [9]

Conclusion

1-(4'-Chlorobiphenyl-4-YL)urea is a specialized chemical intermediate with significant potential, particularly in the fields of pharmaceutical development and material science. Its value is derived from the combination of a hydrogen-bonding urea moiety and a stable, rigid chlorobiphenyl scaffold. Understanding its synthesis, properties, and handling is crucial for researchers and scientists aiming to leverage this compound as a building block for novel anti-cancer therapeutics, advanced polymers, and other high-value chemical entities. As research into targeted therapies and advanced materials continues to grow, the utility of well-defined intermediates like **1-(4'-Chlorobiphenyl-4-YL)urea** will undoubtedly expand.

References

- 4-Chlorophenylurea. PubChem, National Institutes of Health. [\[Link\]](#)
- N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. PubChem, National Institutes of Health. [\[Link\]](#)
- Novel process for synthesis of heteroaryl-substituted urea compounds.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [\[Link\]](#)
- Ureas: Applications in Drug Design. Current Medicinal Chemistry. [\[Link\]](#)
- UREA TESTING METHODS. BioSpectra. [\[Link\]](#)
- Synthesis of N-monosubstituted ureas in a mixture of choline chloride and Aluminium nitrate as a green and selective process. ResearchGate. [\[Link\]](#)
- Safety Data Sheet: Urea. Carl ROTH. [\[Link\]](#)
- SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P-CHLOROPHENYL UREA. Rasayan Journal of Chemistry. [\[Link\]](#)

- Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [\[Link\]](#)
- 4-Chlorophenylurea MSDS. DC Chemicals. [\[Link\]](#)
- Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed. [\[Link\]](#)
- The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes. PubMed. [\[Link\]](#)
- Urea cycle pathway targeted therapeutic action of naringin against ammonium chloride induced hyperammonemic rats. PubMed. [\[Link\]](#)
- Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [\[Link\]](#)
- 1-(4-chlorophenyl)urea. ChemBK. [\[Link\]](#)
- Catalytic conversion of urea to biuret: A catalyst screening study. Korean Journal of Chemical Engineering. [\[Link\]](#)
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, National Institutes of Health. [\[Link\]](#)
- N-(4-chlorobenzyl)urea. PubChem, National Institutes of Health. [\[Link\]](#)
- Method for analysis of urea.
- N-(Biphenyl-4-carbon-yl)-N'-(4-chloro-phen-yl)thio-urea. PubMed. [\[Link\]](#)
- Urea,N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl)-. Chemsrvc. [\[Link\]](#)
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, National Institutes of Health. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. Ureas: Applications in Drug Design - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. biospectra-new.useast01.umbraco.io \[biospectra-new.useast01.umbraco.io\]](https://biospectra-new.useast01.umbraco.io)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. Analytical methods for measuring urea in pharmaceutical formulations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [9. 4-Chlorophenylurea|MSDS \[dcchemicals.com\]](https://dcchemicals.com)
- [10. actylislab.com \[actylislab.com\]](https://actylislab.com)
- To cite this document: BenchChem. [Introduction to 1-(4'-Chlorobiphenyl-4-yl)urea]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419404#1-4-chlorobiphenyl-4-yl-urea-cas-number\]](https://www.benchchem.com/product/b1419404#1-4-chlorobiphenyl-4-yl-urea-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com